Cas no 80483-89-2 ((22S,23S)-Homobrassinolide)

(22S,23S)-Homobrassinolide structure
(22S,23S)-Homobrassinolide structure
Nom du produit:(22S,23S)-Homobrassinolide
Numéro CAS:80483-89-2
Le MF:C29H50O6
Mégawatts:494.703710079193
MDL:MFCD00058438
CID:93814
PubChem ID:24895446

(22S,23S)-Homobrassinolide Propriétés chimiques et physiques

Nom et identifiant

    • 22(S),23(S)-homobrassinolide
    • 28-Homobrassinolide
    • (22S,23S)-28-Homo Brassinolide
    • (22R)-22-hydroxycholesterol
    • (22S)-22-Hydroxycholesterol
    • 22(S)-hydroxycholesterol
    • 22-Hydroxycholesterol
    • 22R-hydroxycholesterol
    • 22S,23S-28-homobrassinolide
    • 22S,23S-homobrassinolide
    • A,22-diol
    • cholest-5-en-3beta,22-diol
    • Cholest-5-ene-3
    • Cholest-5-ene-3beta,22-diol
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-6H-benz[c]indeno[5,4-e]oxepin-6-one
    • Isohomobrassinolide
    • X4T52AD9TQ
    • (22S,23S)-homobrassinolide
    • BR 120
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexade
    • DTXSID70897328
    • UNII-X4T52AD9TQ
    • CS-0043351
    • CHEMBL1801919
    • 80483-89-2
    • 1ST15471
    • BR-120
    • AKOS040758567
    • HOMOBRASSINOLIDE, (22S,23S)-
    • Q27293556
    • 6H-Benz(c)indeno(5,4-e)oxepin-6-one, 1-((1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • 22,23-DIEPI-28-HOMOBRASSINOLIDE
    • MS-29190
    • 28-EPIHOMOBRASSINOLIDE
    • (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
    • (22S,23S)-28-HOMOBRASSINOLIDE
    • 15-(5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • SSHB
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • HY-112102
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-6H-benz[c]indeno[5,4-e]oxepin-6-one (ACI)
    • B-Homo-7-oxastigmastan-6-one, 2,3,22,23-tetrahydroxy-, (2α,3α,5α,22S,23S)- (ZCI)
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-(4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, [1R-[1α(1S*,2S*,3S*,4S*),3aβ,3bα,6aβ,8β,9β,10aα,10bβ,12aα]]-
    • DTXCID201326693
    • DA-64543
    • (22S,23S)-Homobrassinolide
    • MDL: MFCD00058438
    • Piscine à noyau: 1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-,26-,28+,29+/m0/s1
    • La clé Inchi: HJIKODJJEORHMZ-DNVPGCTHSA-N
    • Sourire: C[C@@]12[C@@H]([C@H](C)[C@H](O)[C@@H](O)[C@@H](CC)C(C)C)CC[C@H]1[C@@H]1COC(=O)[C@H]3C[C@@H]([C@@H](C[C@]3(C)[C@H]1CC2)O)O

Propriétés calculées

  • Qualité précise: 494.36100
  • Masse isotopique unique: 494.360739
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 35
  • Nombre de liaisons rotatives: 6
  • Complexité: 770
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 9
  • Nombre non défini de stéréocentres atomiques: 5
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 107
  • Le xlogp3: 5.2

Propriétés expérimentales

  • Couleur / forme: No data available
  • Dense: 1.103
  • Point de fusion: 193-194°C
  • Point d'ébullition: 633.5°C at 760 mmHg
  • Point d'éclair: 199.6°C
  • Indice de réfraction: 1.526
  • Solubilité: Ethyl Acetate, Hexane
  • Le PSA: 107.22000
  • Le LogP: 3.78010
  • Pression de vapeur: 0.0±4.3 mmHg at 25°C

(22S,23S)-Homobrassinolide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56410-100mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2 ,95%
100mg
¥622.0 2023-09-07
MedChemExpress
HY-112102-25mg
(22S,23S)-Homobrassinolide
80483-89-2 ≥98.0%
25mg
¥1550 2024-04-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S923717-1mg
(22S,23S)-28-Homo Brassinolide
80483-89-2
1mg
¥2,743.20 2022-10-10
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18015-500mg
28-Homobrassinolide
80483-89-2 ,95%
500mg
¥2000.00 2022-01-07
A2B Chem LLC
AH50367-5mg
6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
80483-89-2 ≥90%
5mg
$563.00 2024-04-19
Aaron
AR00G3U3-1g
6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
80483-89-2
1g
$257.00 2025-01-24
A2B Chem LLC
AH50367-1mg
6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
80483-89-2 ≥90%
1mg
$166.00 2024-04-19
Aaron
AR00G3U3-500mg
6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
80483-89-2
500mg
$157.00 2025-01-24
A2B Chem LLC
AH50367-100mg
6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
80483-89-2 ≥98.0%
100mg
$352.00 2023-12-30
A2B Chem LLC
AH50367-25mg
6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
80483-89-2 ≥98.0%
25mg
$124.00 2023-12-30

(22S,23S)-Homobrassinolide Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
1.3 Solvents: Chloroform
1.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Référence
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Méthode de production 2

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
1.2 Solvents: Water ;  rt
1.3 Solvents: Ethyl acetate ;  rt
1.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
2.3 Solvents: Chloroform
2.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Référence
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Méthode de production 3

Conditions de réaction
1.1 Reagents: Osmium tetroxide Solvents: Pyridine
Référence
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Méthode de production 4

Conditions de réaction
1.1 Reagents: Osmium tetroxide Solvents: Pyridine
Référence
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Méthode de production 5

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
2.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
2.2 Solvents: Water ;  rt
2.3 Solvents: Ethyl acetate ;  rt
2.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
3.3 Solvents: Chloroform
3.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Référence
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Méthode de production 6

Conditions de réaction
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
Référence
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Méthode de production 7

Conditions de réaction
1.1 Reagents: Bromine Solvents: Dichloromethane
1.2 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Chloroform
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
Référence
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Méthode de production 8

Conditions de réaction
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
3.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
4.1 Reagents: Osmium tetroxide Solvents: Pyridine
Référence
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Méthode de production 9

Conditions de réaction
1.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
2.1 Reagents: Osmium tetroxide Solvents: Pyridine
Référence
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Méthode de production 10

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
2.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
2.2 Solvents: Water ;  rt
2.3 Solvents: Ethyl acetate ;  rt
2.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
3.3 Solvents: Chloroform
3.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Référence
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Méthode de production 11

Conditions de réaction
1.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
2.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
Référence
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Méthode de production 12

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
2.1 Reagents: Bromine Solvents: Chloroform
3.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
4.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
5.1 Reagents: Osmium tetroxide Solvents: Pyridine
Référence
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetone ,  Acetonitrile ,  Ethyl acetate ,  Water ;  3 min, 4 °C; 3 min, 5 - 6 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  5 min
1.3 Solvents: Ethyl acetate
1.4 Reagents: Sodium chloride Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
3.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
3.2 Solvents: Water ;  rt
3.3 Solvents: Ethyl acetate ;  rt
3.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
4.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
4.3 Solvents: Chloroform
4.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Référence
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Méthode de production 14

Conditions de réaction
1.1 Reagents: Tosyl chloride Solvents: Pyridine
1.2 Reagents: Potassium acetate Solvents: Acetone ,  Water
1.3 Reagents: Chromic acid (H2CrO4)
2.1 Reagents: Bromine Solvents: Dichloromethane
2.2 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Chloroform
3.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
4.1 Reagents: Osmium tetroxide Solvents: Pyridine
Référence
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Méthode de production 15

Conditions de réaction
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
2.1 Reagents: Osmium tetroxide Solvents: Pyridine
Référence
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

(22S,23S)-Homobrassinolide Raw materials

(22S,23S)-Homobrassinolide Preparation Products

(22S,23S)-Homobrassinolide Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:80483-89-2)(22S,23S)-Homobrassinolide
A1038488
Pureté:99%/99%/99%
Quantité:25mg/50mg/100mg
Prix ($):160.0/243.0/465.0